

Dichloromethylamine (CAS RN: 7651-91-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dichloromethylamine*

Cat. No.: *B1213824*

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For Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides an in-depth technical overview of **Dichloromethylamine** ($\text{CH}_3\text{Cl}_2\text{N}$), a chlorinated derivative of methylamine. Due to its reactive nature, this compound is primarily of interest as a chemical intermediate and reagent in organic synthesis. This guide consolidates available data on its chemical and physical properties, synthesis, reactivity, and safety considerations. It is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

Dichloromethylamine is a volatile and reactive compound. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

Property	Value	Reference
Molecular Formula	CH ₃ Cl ₂ N	[1][2]
Molecular Weight	99.95 g/mol	[1]
CAS Registry Number	7651-91-4	[2]
Appearance	Not specified, likely a liquid	Assumed based on boiling point
Boiling Point	Not explicitly available; related compounds are volatile	
Density	Not explicitly available	
Solubility	Expected to react with water	[3]
Synonyms	N,N-Dichloromethylamine, Methyldichloramine	[1]

Synthesis and Purification

While detailed, peer-reviewed laboratory procedures for the synthesis of **dichloromethylamine** are not widely published, a common method for the preparation of N,N-dichloroamines involves the reaction of the corresponding primary amine with a chlorinating agent. A plausible synthetic route is the reaction of methylamine with an excess of a suitable chlorinating agent, such as tert-butyl hypochlorite, in an appropriate solvent.

Experimental Protocol: Synthesis of Dichloromethylamine

Disclaimer: This is a generalized procedure based on the synthesis of similar compounds and should be performed with extreme caution by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

- Methylamine (solution in a suitable solvent like THF or as a gas)

- tert-Butyl hypochlorite (or another suitable chlorinating agent)[\[4\]](#)
- Anhydrous, inert solvent (e.g., dichloromethane, carbon tetrachloride)
- Anhydrous sodium sulfate (for drying)
- Apparatus for reaction under inert atmosphere, cooling, and distillation.

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine in the anhydrous solvent.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a stoichiometric excess (at least 2 equivalents) of tert-butyl hypochlorite to the stirred methylamine solution.
- Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS analysis of quenched aliquots).
- Upon completion, the reaction mixture can be carefully washed with cold, dilute sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with cold brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter to remove the drying agent. The resulting solution contains the crude **dichloromethylamine**.

Purification

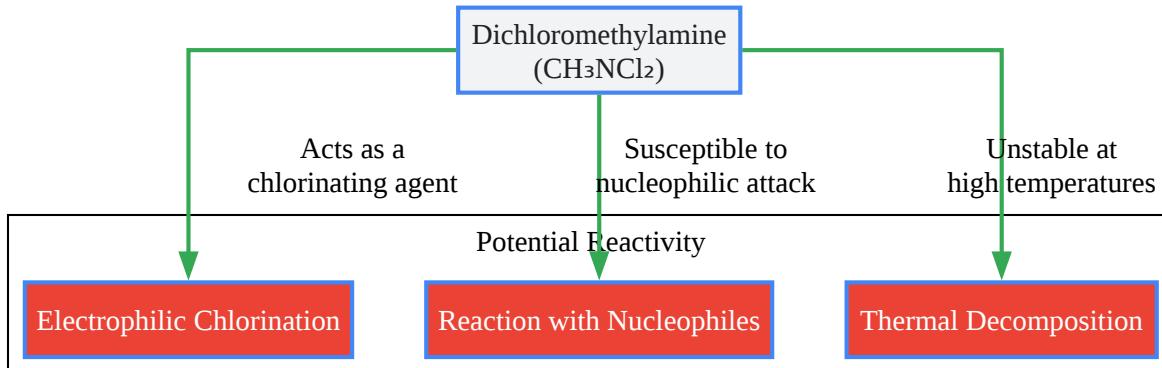
Due to its potential instability, purification of **dichloromethylamine** should be conducted with care. Vacuum distillation is the most probable method for purification to minimize thermal

decomposition.[5][6][7][8][9]

Experimental Protocol: Purification by Vacuum Distillation

Procedure:

- Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is free of cracks.[5]
- Transfer the crude **dichloromethylamine** solution to the distillation flask.
- Slowly apply vacuum and gently heat the distillation flask.
- Collect the fraction that distills at the expected boiling point under the given pressure. The exact boiling point under vacuum is not documented and would need to be determined experimentally.
- The purified product should be stored under an inert atmosphere at low temperatures and protected from light.



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